![molecular formula C15H10Cl2N2S2 B2917754 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-85-5](/img/structure/B2917754.png)
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C15H10Cl2N2S2 . Its average mass is 353.289 Da and its monoisotopic mass is 351.966248 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 4-position by a (2,5-dichlorophenyl)sulfanyl group and at the 2-position by a methylsulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Antimicrobial Activity
The antimicrobial activities of methylsulfanyl-triazoloquinazoline derivatives have been a significant area of research. Specifically, a novel compound within the 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline class and its derivatives exhibited notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against yeast and fungi such as Candida albicans and Aspergillus niger (Al-Salahi et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of triazolo-annelated quinazolines have been explored, highlighting the creation of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This process facilitated access to a variety of derivatives through thionation or chlorination (Al-Salahi, 2010).
Antitumor and Antibacterial Agents
Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These compounds demonstrated significant potency against human thymidylate synthase, surpassing some existing inhibitors (Gangjee et al., 1996).
Antibacterial and Antifungal Activities
Another area of interest is the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which were tested for their antibacterial and antifungal activities. Some derivatives displayed remarkable activities, underscoring the potential of quinazoline derivatives in developing new antimicrobial agents (Patel et al., 2010).
Propriétés
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-8-9(16)6-7-11(13)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDPELHWMKQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
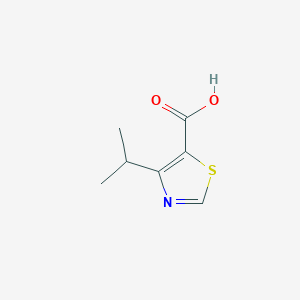
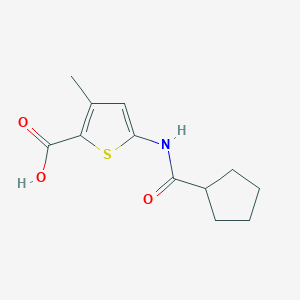
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
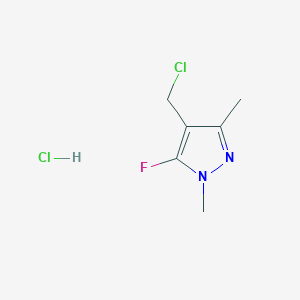
![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)
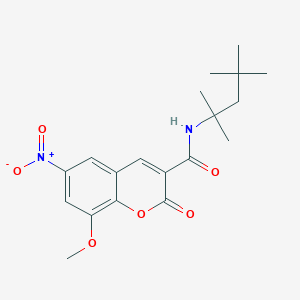
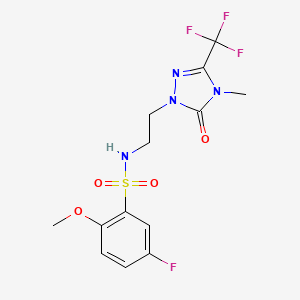
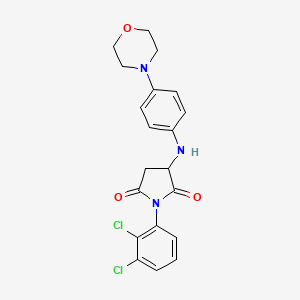
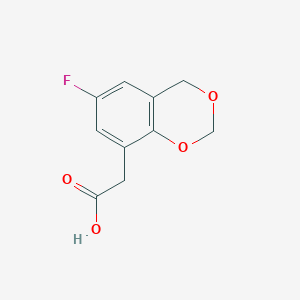
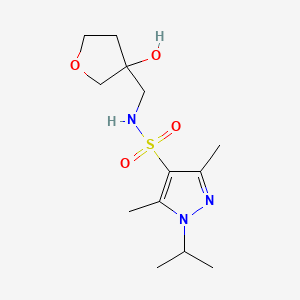
![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)
